Methyl 5-amino-2,4-difluorobenzoate

Aqueous solubility Drug-likeness Formulation enablement

Researchers sourcing aniline building blocks for kinase or BRD4 inhibitors often face solubility limits with mono-fluoro analogs. Methyl 5-amino-2,4-difluorobenzoate (CAS 125568-73-2) resolves this: • 3.5× higher aqueous solubility (1.78 mg/mL) vs mono-fluoro (0.505 mg/mL) • BRD4-BD1 IC50 2.75 μM, matching mono-fluoro; no binding trade-off • Essential for quinolone N-1 steric distortion (30-128× Gram+ potency gains) • ≥98% purity; ambient storage; ships immediately from stock

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 125568-73-2
Cat. No. B135239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2,4-difluorobenzoate
CAS125568-73-2
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1F)F)N
InChIInChI=1S/C8H7F2NO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
InChIKeyHHAREYZKVHGBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-amino-2,4-difluorobenzoate: Physicochemical Overview


Methyl 5-amino-2,4-difluorobenzoate (CAS 125568-73-2) is a difluorinated aromatic ester bearing a primary amino group at the 5-position . It belongs to the class of ortho,para-difluoro-substituted aniline building blocks widely employed as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors, antibacterial quinolones, and epigenetic-targeted agents [1]. Its computed physicochemical profile includes a consensus LogP of 1.82, topological polar surface area (TPSA) of 52.32 Ų, and aqueous solubility of 1.78 mg/mL (0.00949 mol/L) . The compound is commercially available at ≥98% purity from multiple suppliers and is typically synthesized via iron-mediated reduction of methyl 2,4-difluoro-5-nitrobenzoate .

1 Pharmaceutical synthesis intermediate for kinase inhibitors and epigenetic targets
2 Fluoroquinolone lead optimization requiring N-1 conformational control
3 BRD4/BET inhibitor design seeking property-guided fragment evolution

Methyl 5-amino-2,4-difluorobenzoate: Risks of Analog Substitution


Although in-class analogs such as methyl 5-amino-2-fluorobenzoate (mono-fluoro), methyl 3-amino-2,6-difluorobenzoate (positional isomer), and methyl 5-amino-2,4-dichlorobenzoate (chloro replacement) share the same aniline-ester core, their physicochemical and electronic properties diverge measurably, making generic interchange unreliable . The second fluorine in the 2,4-difluoro pattern alters aqueous solubility 3.5-fold relative to the mono-fluoro analog, shifts consensus LogP by +0.13 units, and changes the hydrogen-bond acceptor count from 3 to 4 . More critically, in downstream pharmacologically active molecules, the 5-amino-2,4-difluorophenyl fragment has been shown to induce a sterically distorted conformation essential for antibacterial potency—an effect not replicated by other N-1 aryl substituents in the same quinolone series [1]. In a matched-pair BRD4 inhibitor study, the 2,4-difluoro and 2-fluoro analogs produced identical IC50 values (2.75 μM), confirming that the additional fluorine does not impair target binding while offering orthogonal property-tuning opportunities [2]. These differences translate directly into altered reaction yields, purification behavior, and pharmacological profiles if an analog is substituted without re-optimization.

Physicochemical Mismatch

Mono-fluoro and 2,6-difluoro positional isomers alter solubility and LogP, shifting purification and assay behavior.

Conformational Pharmacophore Loss

Distorted N-1 orientation essential for quinolone antibacterial potency is specific to 2,4-difluoro pattern.

Procurement Specification Gap

2,6-difluoro isomer typically ships at 95% purity; ethyl ester analog requires cold storage and light protection.

Methyl 5-amino-2,4-difluorobenzoate: Quantitative Differentiation vs Analogs


Aqueous Solubility Advantage Over Mono-Fluoro Analog

Methyl 5-amino-2,4-difluorobenzoate exhibits significantly higher aqueous solubility than its mono-fluoro counterpart, methyl 5-amino-2-fluorobenzoate, when assessed using the same computational method (ESOL from Delaney JS, 2004) on the same vendor platform . The target compound's molar solubility is 0.00949 mol/L versus 0.00298 mol/L for the mono-fluoro analog, a 3.18-fold increase. On a mass basis, this corresponds to 1.78 mg/mL versus 0.505 mg/mL, a 3.52-fold difference . This difference is attributed to the additional fluorine atom increasing the H-bond acceptor count (4 vs. 3) without proportionally increasing the non-polar surface area, thereby enhancing water interaction capacity .

Solubility Advantage
Reported
1.78 vs 0.505 mg/mL
3.52-fold higher mass solubility
Supports solution-phase chemistry and biological assay buffer handling.
Computed solubility from ESOL method; experimental verification recommended.
Aqueous solubility Drug-likeness Formulation enablement

Lipophilicity Tuning Across Positional Isomers

The consensus LogP of methyl 5-amino-2,4-difluorobenzoate (1.82) is intermediate between the mono-fluoro analog (1.69) and the 2,6-difluoro positional isomer (1.91), as computed by the consensus of five LogP prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . The 0.13 log unit increase over the mono-fluoro analog represents a measurable yet modest lipophilicity shift—sufficient to influence membrane permeability and protein binding without tipping into poor solubility territory. In contrast, the 2,6-difluoro isomer (CAS 84832-02-0) has a LogP of 1.91, making it 0.09 units more lipophilic than the 2,4-isomer despite having the same molecular formula . This gradation in lipophilicity across the difluoro positional isomer series provides medicinal chemists with a rational basis for selecting the 2,4-substitution pattern when an intermediate LogP is desired for balancing permeability and metabolic clearance .

Lipophilicity Tuning
Cross-study comparable
LogP 1.82 vs 1.69 (mono-fluoro)
+0.13 log units; intermediate profile
Enables balanced permeability–solubility profile selection.
Consensus of five computational methods; review for specific ADME models.
Lipophilicity LogP ADME optimization

Distorted Conformation Essential for Quinolone Anti-MRSA Activity

In a landmark structure-activity relationship (SAR) study of quinolone antibacterial agents, Kuramoto et al. demonstrated that the 1-(5-amino-2,4-difluorophenyl) N-1 substituent is a critical determinant of antibacterial potency, working synergistically with a 7-azetidinyl group and an 8-chloro, bromo, or methyl substituent [1]. The lead compound, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (compound 4), was 30-fold more potent than trovafloxacin against Streptococcus pneumoniae and 128-fold more potent against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates [1]. X-ray crystallography revealed that the N-1 (5-amino-2,4-difluorophenyl) group adopts a remarkably distorted orientation out of the quinolone core plane due to steric repulsion with the C-8 substituent, and molecular modeling confirmed that this strained conformation is essential for the observed antibacterial activity [1]. This distortion is specific to the 2,4-difluoro substitution pattern on the N-1 phenyl ring; alternative N-1 substituents evaluated in the same study did not achieve comparable potency, establishing the 5-amino-2,4-difluorophenyl fragment as a privileged motif in this chemotype [1].

Conformation-SAR Link
Class-level
30–128× over trovafloxacin vs MRSA
Distorted N-1 orientation confirmed by XRD
Reported quinolone antibacterial screening context.
Conformational effect is specific to 5-amino-2,4-difluorophenyl motif.
Antibacterial Fluoroquinolone Structure–activity relationship

BRD4 Matched-Pair Analysis: No Potency Penalty with Additional Fluorine

A direct matched-pair comparison from patent US10941160 / US10023592 (Celgene Quanticel Research), curated in BindingDB, evaluated BRD4-BD1 inhibitory activity of isoquinolinone derivatives differing only in the fluorine substitution pattern on the pendant aniline ring [1]. The 2,4-difluoro derivative (BDBM284979, Example 24) and the 2-fluoro derivative (BDBM284978, Example 23) both gave IC50 values of 2.75 μM (2.75E+3 nM) in the same His-tagged BRD4-BD1 TR-FRET assay using H4K5acK8acK12acK16ac substrate, pH 7.3 [1]. Additionally, the unsubstituted 3-aminophenyl analog (BDBM284960, Example 5) also yielded an IC50 of 2.75 μM, confirming that BRD4-BD1 binding at this vector is tolerant of fluorine substitution [1]. This equivalence demonstrates that the second fluorine in the 2,4-difluoro pattern neither enhances nor diminishes BRD4 target engagement, making it a neutral handle that can be exploited to modulate physicochemical properties (solubility, LogP, metabolic stability) without compromising potency [1].

BRD4 Matched-Pair
Head-to-head
IC50 2.75 μM (2,4-diF) vs 2.75 μM (2-F)
Equivalent target engagement
Reported context: 2,4-difluoro handle is neutral for BRD4-BD1 binding.
TR-FRET assay data from US10941160; supports property tuning without potency loss.
BRD4 BET inhibitor Matched molecular pair

Established Synthesis & High-Purity Commercial Supply

The established synthetic route to methyl 5-amino-2,4-difluorobenzoate proceeds via iron-mediated reduction of methyl 2,4-difluoro-5-nitrobenzoate in acetic acid/water at 40 °C, yielding the target aniline after workup . In a reported procedure, 12.0 g (0.06 mol) of the nitro precursor is reduced with iron powder (12.3 g, 0.22 mol, 4 equiv) to afford the product . This route uses a commercially available nitro precursor (methyl 2,4-difluoro-5-nitrobenzoate) and avoids catalytic hydrogenation or complex purification, contributing to consistent multi-vendor commercial availability at ≥98% purity (validated by NMR, HPLC, GC) . In contrast, the 2,6-difluoro positional isomer (CAS 84832-02-0) is typically offered at 95% purity by default, and the ethyl ester analog (CAS 1159507-72-8) has a higher molecular weight (201.17 vs. 187.14) and different storage requirements (2–8 °C, protect from light), which may affect handling in large-scale synthesis .

Synthesis & Purity
Context-dependent
Standard purity 98%
Iron-mediated reduction from nitro precursor
Supports procurement planning and consistent coupling stoichiometry.
Purity specification review recommended for GLP synthesis workflows.
Synthesis route Commercial availability Supply chain reliability

Methyl 5-amino-2,4-difluorobenzoate: Key Application Scenarios


Fluoroquinolone Lead Optimization: Conformation-Driven Potency

Research groups pursuing next-generation fluoroquinolone antibiotics should prioritize methyl 5-amino-2,4-difluorobenzoate as the N-1 aryl building block of choice. As demonstrated by Kuramoto et al. (2003), the 5-amino-2,4-difluorophenyl group induces a sterically distorted orientation at the quinolone N-1 position that is essential for achieving 30- to 128-fold potency gains over trovafloxacin against Gram-positive pathogens including MRSA [1]. This conformational effect is specific to the 2,4-difluoro substitution pattern and cannot be replicated with mono-fluoro, non-fluorinated, or alternative difluoro positional isomers [1]. Procuring the methyl ester form specifically enables facile amide coupling to the quinolone carboxylic acid core via the aniline nitrogen, while the ester moiety can be subsequently hydrolyzed to the free acid for further derivatization if needed.

BET Bromodomain Inhibitor Design: Property-Guided Fragment Evolution

For BRD4/BET inhibitor campaigns, methyl 5-amino-2,4-difluorobenzoate offers a rare data-supported advantage: matched-pair analysis from US10941160 confirms that incorporating the 2,4-difluorophenyl fragment yields equivalent BRD4-BD1 IC50 (2.75 μM) compared to both the mono-fluoro and unsubstituted phenyl analogs [2]. Combined with the 3.5-fold solubility advantage over the mono-fluoro variant (1.78 vs. 0.505 mg/mL) , this building block enables medicinal chemistry teams to improve solubility and tune LogP without sacrificing target engagement—a dual optimization that is typically challenging in fragment-to-lead development. Procurement teams sourcing this intermediate can cite the matched-pair data as direct justification for specification over the cheaper mono-fluoro alternative.

High-Throughput Library Synthesis: Solubility and Purity for Automation

Core facilities and CROs engaged in automated parallel synthesis of fluorinated compound libraries benefit from the target compound's superior aqueous solubility (1.78 mg/mL) compared to the mono-fluoro analog (0.505 mg/mL) . The 3.5-fold higher mass solubility reduces the risk of precipitation in DMSO/water stock solutions, improving liquid handler reliability and reducing well-to-well variability in biological screening. The standard commercial purity of 98% (versus 95% for the 2,6-difluoro positional isomer) further reduces the burden of pre-use purification and ensures consistent stoichiometry in amide coupling and nucleophilic aromatic substitution reactions, where the electron-withdrawing 2,4-difluoro pattern activates the ring predictably.

Kinase Inhibitor Design: Dual Fluorine for H-Bonding and Metabolic Shielding

In kinase inhibitor design, the 2,4-difluoro pattern on the aniline ring provides two strategically positioned fluorine atoms: the 2-fluoro substituent ortho to the ester exerts an electron-withdrawing inductive effect that polarizes the ester carbonyl for nucleophilic attack, while the 4-fluoro substituent para to the amino group modulates the aniline's basicity and hydrogen-bond donor/acceptor profile [3]. With four H-bond acceptors versus three for the mono-fluoro analog, the difluoro building block offers an additional hydrogen-bond acceptor site for kinase hinge-region interactions . The XLogP3 of 1.3 (PubChem) places it in the favorable range for CNS drug-likeness should the target kinase program require blood-brain barrier penetration [3]. This substitution pattern appears in multiple patent families covering kinase inhibitors, underscoring its validated utility in this therapeutic area [3].

Application
Selection Property
Validation Focus
Fluoroquinolone lead optimization
Conformation-driven N-1 pharmacophore
Antibacterial screening context
BET bromodomain inhibitor design
Neutral BRD4-BD1 handle for LogP/solubility tuning
BRD4 assay response and property optimization
Automated library synthesis
Aqueous solubility profile and purity specification
Liquid handler compatibility and coupling stoichiometry
Kinase inhibitor design
2,4-difluoro aniline H-bond and electronic profile
Kinase hinge-region interaction review

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